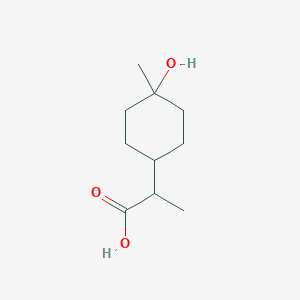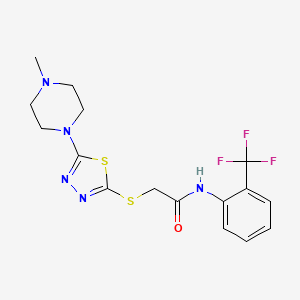![molecular formula C28H23FN4O7S B2904446 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896706-01-7](/img/structure/B2904446.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a useful research compound. Its molecular formula is C28H23FN4O7S and its molecular weight is 578.57. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research on compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide focuses on the synthesis and chemical characterization of novel heterocyclic compounds. These studies aim to explore versatile synthetic routes and mechanistic insights into the formation of such compounds. For instance, Kim et al. (1981) described the synthesis of 5H-Benzoxazolo[3,2-a]quinazolin-5-ones from N-(2-hydroxyphenyl)anthranilic acids and cyanogen bromide, showcasing a method to create novel heterocyclic compounds through thermal cyclization of N-(2-benzoxazolyl)-2-fluorobenzamides (Kim, 1981). Similarly, Chern et al. (1988) provided an alternative synthesis for 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, further expanding the chemical repertoire and understanding of quinazolinone derivatives (Chern et al., 1988).
Antitumor and Bioactive Properties
Recent research has also delved into the antitumor activity and bioactive properties of quinazolinone analogues, indicating significant potential in pharmacological applications. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. This study highlighted compounds with remarkable potency compared to the positive control 5-FU, indicating the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016). Zeng et al. (2016) explored the synthesis of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, finding compounds with excellent activity against Ralstonia solanacearum and Gibberella zeae, suggesting these derivatives could serve as potent bactericides and fungicides (Zeng et al., 2016).
Molecular Docking and Mechanism of Action Studies
The investigation into the molecular mechanisms of action for quinazolinone derivatives has been a focal point of recent research. For example, Tochowicz et al. (2013) reported on BGC 945 (ONX 0801), a novel thymidylate synthase inhibitor that targets tumor cells through α-folate receptor-mediated uptake, showcasing the intricate molecular interactions and potential for targeted cancer therapy (Tochowicz et al., 2013).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O7S/c29-17-2-4-18(5-3-17)31-26(35)13-41-28-32-20-11-24-23(39-15-40-24)10-19(20)27(36)33(28)8-7-25(34)30-12-16-1-6-21-22(9-16)38-14-37-21/h1-6,9-11H,7-8,12-15H2,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGZVMBVCUJPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=C(C=C6)F)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2904365.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2904366.png)
![ethyl 4-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2904368.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2904369.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2904370.png)

![2,5-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2904373.png)

![(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2904375.png)
![(E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2904377.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2904378.png)


![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)